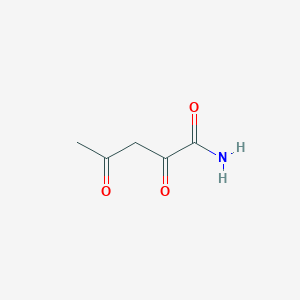

2,4-Dioxopentanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

725240-73-3 |

|---|---|

Molecular Formula |

C5H7NO3 |

Molecular Weight |

129.11 g/mol |

IUPAC Name |

2,4-dioxopentanamide |

InChI |

InChI=1S/C5H7NO3/c1-3(7)2-4(8)5(6)9/h2H2,1H3,(H2,6,9) |

InChI Key |

CRPXUFACKBDAGB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Derivatives of 2,4-Dioxopentanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dioxopentanamide, a β,δ-diketoamide, and its derivatives are emerging as compounds of significant interest in medicinal chemistry and drug development. Their inherent structural features, including multiple reactive sites and the capacity for metal chelation, make them attractive scaffolds for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthetic methodologies for preparing this compound and its derivatives, detailed experimental protocols, and a summary of their potential biological activities. Particular attention is given to the inhibition of metalloenzymes, a promising area for the application of this class of compounds.

Introduction

β-Keto amides are versatile building blocks in organic synthesis due to their multiple nucleophilic and electrophilic centers.[1] This reactivity allows for their use in the construction of a variety of heterocyclic compounds. This compound, also known as acetoacetamide, is the simplest β,δ-diketoamide and serves as a foundational structure for a diverse range of derivatives. The presence of two carbonyl groups separated by a methylene group creates a scaffold capable of tautomerization and chelation of metal ions, which is often a key feature in their biological activity.

This guide will focus on the primary synthetic routes to this compound and its N-substituted derivatives, present quantitative data in a clear and comparable format, and provide detailed experimental procedures for key reactions. Furthermore, it will explore the potential therapeutic applications of these compounds, with a specific focus on their role as enzyme inhibitors.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives can be broadly approached through two primary strategies: the reaction of diketene with amines and the Claisen condensation of amides.

Acetoacetylation using Diketene

The reaction of diketene with ammonia or primary and secondary amines is an industrially important and versatile method for the synthesis of acetoacetamides (N-substituted 2,4-dioxopentanamides).[1] Diketene acts as an efficient acetoacetylating agent. The general reaction involves the nucleophilic attack of the amine on the β-lactone ring of diketene, followed by ring-opening.

General Reaction Scheme:

This method is highly efficient for producing a wide array of N-substituted derivatives, including N-aryl acetoacetamides, which are precursors to important pigments and dyes.[1]

Claisen Condensation

The Claisen condensation is a classic carbon-carbon bond-forming reaction that can be adapted to synthesize β-keto amides. This approach typically involves the reaction of an N-substituted acetamide with an ester, such as ethyl acetate, in the presence of a strong base. The base deprotonates the α-carbon of the acetamide to form an enolate, which then acts as a nucleophile, attacking the carbonyl group of the ester.

While synthetically useful, this method can be more challenging than the diketene approach for the synthesis of the parent this compound due to the relatively low acidity of the α-protons of acetamide.

Experimental Protocols

General Procedure for the Synthesis of N-Aryl-2,4-dioxopentanamide from Diketene

This protocol is a general representation of the acetoacetylation of an aromatic amine with diketene.

Materials:

-

Aromatic amine (e.g., aniline)

-

Diketene

-

Anhydrous toluene (or another inert solvent)

-

Ice bath

Procedure:

-

A solution of the aromatic amine in anhydrous toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

The flask is cooled in an ice bath to 0-5 °C.

-

Diketene is added dropwise to the cooled solution of the amine with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours.

-

The resulting precipitate (the N-aryl-2,4-dioxopentanamide) is collected by filtration.

-

The crude product is washed with cold toluene and then dried under vacuum.

-

Recrystallization from a suitable solvent (e.g., ethanol or a toluene/hexane mixture) can be performed for further purification.

Expected Yield: Yields for this reaction are typically high, often exceeding 80%.

Quantitative Data

The following table summarizes typical spectroscopic data for the parent this compound (acetoacetamide).

| Compound | Molecular Formula | Molecular Weight | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |

| This compound | C₄H₇NO₂ | 101.10 | 2.2 (s, 3H, CH₃), 3.4 (s, 2H, CH₂), 6.8 (br s, 1H, NH), 7.3 (br s, 1H, NH) | 30.1 (CH₃), 50.5 (CH₂), 166.8 (C=O, amide), 205.9 (C=O, ketone) | 3400-3200 (N-H), 1715 (C=O, ketone), 1650 (C=O, amide) |

Note: NMR data can vary depending on the solvent and the predominant tautomeric form (keto or enol).

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound itself are not extensively documented, the structurally related class of acetamide derivatives has been shown to exhibit a wide range of biological activities, including the inhibition of enzymes such as cyclooxygenase (COX). Furthermore, the β-ketoamide moiety is a known metal-binding group, suggesting that these compounds could act as inhibitors of metalloenzymes.

Potential as Metalloenzyme Inhibitors

Metalloenzymes play crucial roles in a vast array of biological processes, and their inhibition is a key strategy in drug development. The β-dicarbonyl functionality of this compound and its derivatives can chelate the metal ions (often zinc) present in the active sites of these enzymes, thereby inhibiting their catalytic activity. This mechanism is relevant to enzymes such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), which are important targets in cancer and inflammatory diseases. The kinetics and mechanisms of the reactions of metal ions like copper(II) and iron(III) with acetoacetamide have been investigated, supporting the potential for metal chelation.[2]

The general mechanism of inhibition involves the displacement of a water molecule from the metal ion in the enzyme's active site by the β-ketoamide.

Antimicrobial Activity

Derivatives of this compound, such as 2-benzylidene-3-oxobutanamide derivatives, have been synthesized and evaluated for their antibacterial activity against resistant pathogens.[3] Some of these compounds have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii.[3] The α,β-unsaturated ketone moiety in these derivatives is thought to contribute to their antimicrobial properties.

Conclusion

This compound and its derivatives represent a versatile and accessible class of compounds with significant potential for applications in medicinal chemistry. The straightforward synthesis, particularly via the reaction of diketene with amines, allows for the generation of a wide variety of analogs for structure-activity relationship studies. While the full biological potential of this scaffold is still being explored, their demonstrated ability to act as enzyme inhibitors, particularly targeting metalloenzymes, and their emerging antimicrobial properties make them a compelling area for future research and drug development. This guide provides a foundational understanding for researchers looking to explore the synthesis and applications of these promising molecules.

References

Physicochemical Properties of 2,4-Dioxopentanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the estimated physicochemical properties of 2,4-dioxopentanamide. Due to a lack of available experimental data for this specific molecule, this document compiles theoretical estimations based on the known properties of structurally similar compounds, namely pentanamide and 2,4-pentanedione. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into the molecule's expected behavior and providing detailed, standardized experimental protocols for the empirical determination of its core physicochemical characteristics.

Introduction

This compound is a small organic molecule featuring both an amide and a β-dicarbonyl functional group. This unique combination of functionalities suggests potential for interesting chemical reactivity and biological activity. The amide group can participate in hydrogen bonding, influencing solubility and potential interactions with biological macromolecules. The β-dicarbonyl moiety is a versatile functional group known for its ability to form stable enolates and participate in a variety of chemical transformations. Understanding the fundamental physicochemical properties of this compound is a critical first step in exploring its potential applications in medicinal chemistry and materials science.

This guide presents a summary of estimated physicochemical data for this compound in a structured tabular format for ease of reference. Furthermore, it provides detailed, generalized experimental protocols for determining key properties such as melting point, boiling point, solubility, pKa, and the partition coefficient (logP). These protocols are based on standard laboratory techniques and can be adapted for the characterization of novel compounds like this compound.

Estimated Physicochemical Properties

The following table summarizes the estimated physicochemical properties of this compound. These values are extrapolated from the known properties of pentanamide and 2,4-pentanedione and should be considered as approximations until they can be confirmed by empirical measurement.

| Property | Estimated Value | Rationale for Estimation |

| Molecular Formula | C₅H₇NO₃ | Based on chemical structure |

| Molecular Weight | 129.11 g/mol | Calculated from the molecular formula |

| Melting Point (°C) | 80 - 100 | The presence of both amide and diketone functionalities would likely result in a higher melting point than 2,4-pentanedione (-23 °C) due to increased polarity and hydrogen bonding, but potentially lower than simple primary amides of similar carbon count due to intramolecular hydrogen bonding possibilities of the enol form. |

| Boiling Point (°C) | > 200 (decomposes) | Amides generally have high boiling points. However, β-dicarbonyl compounds can be thermally unstable. It is anticipated that this compound would likely decompose at or near its boiling point. |

| Water Solubility | Moderately Soluble | The amide and carbonyl groups will contribute to water solubility through hydrogen bonding. However, the five-carbon backbone will decrease overall solubility compared to smaller, more polar molecules. |

| pKa | 9-10 (for the methylene protons between the carbonyls); ~17 for the amide N-H | The protons on the carbon between the two carbonyl groups are expected to be significantly acidic due to resonance stabilization of the resulting enolate, similar to 2,4-pentanedione (pKa ≈ 9). The amide proton is expected to have a pKa typical for primary amides. |

| logP | -0.5 to 0.5 | The presence of polar functional groups (amide and two carbonyls) would suggest a relatively low logP value, indicating a preference for the aqueous phase over an organic phase like octanol. This is an estimate between more nonpolar ketones and more polar small amides. |

Mandatory Visualizations

The following diagrams illustrate conceptual workflows relevant to the synthesis and characterization of a novel compound like this compound.

Caption: A generalized workflow for the synthesis and purification of this compound.

Caption: A logical workflow for the experimental determination of key physicochemical properties.

Experimental Protocols

The following are detailed, generalized protocols for the experimental determination of the physicochemical properties of a novel compound such as this compound.

Melting Point Determination[1][2][3][4][5]

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

For an unknown compound, a rapid preliminary heating can be performed to determine an approximate melting range.

-

For an accurate measurement, start heating at a rate of 10-15 °C per minute until the temperature is about 15-20 °C below the approximate melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

The melting point is reported as this range. For a pure compound, this range should be narrow (0.5-2 °C).

Boiling Point Determination (Microscale Method)[6][7][8][9][10]

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Add 0.2-0.3 mL of the liquid sample to the small test tube.

-

Place a capillary tube, with the sealed end up, into the test tube containing the liquid.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Suspend the assembly in a heating bath, making sure the rubber band is above the level of the heating medium.

-

Heat the bath gradually. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.

-

Continue heating until a continuous and rapid stream of bubbles is observed, indicating the liquid is boiling.

-

Remove the heat source and allow the bath to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Solubility Determination[11][12][13][14][15]

Objective: To qualitatively determine the solubility of the compound in various solvents.

Apparatus:

-

Small test tubes

-

Vortex mixer

-

Graduated pipettes

-

Spatula

Solvents:

-

Water

-

5% (w/v) aq. NaOH

-

5% (w/v) aq. NaHCO₃

-

5% (v/v) aq. HCl

-

Ethanol

-

Dichloromethane

Procedure:

-

Place approximately 10-20 mg of the solid sample into a series of labeled test tubes.

-

Add 1 mL of a solvent to a test tube.

-

Agitate the mixture vigorously using a vortex mixer for 30-60 seconds.

-

Observe the mixture. Classify the solubility as:

-

Soluble: The solid completely dissolves.

-

Partially soluble: A significant portion of the solid dissolves.

-

Insoluble: No apparent dissolution of the solid.

-

-

Repeat for each solvent. Solubility in acidic or basic solutions can indicate the presence of acidic or basic functional groups.

pKa Determination (Spectrophotometric Method)

Objective: To determine the acid dissociation constant of the acidic protons.

Apparatus:

-

UV-Vis spectrophotometer

-

pH meter

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Stir plate and stir bars

Reagents:

-

A series of buffer solutions with known pH values spanning the expected pKa range.

-

Standardized solutions of HCl and NaOH.

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

For each buffer solution, prepare a sample by diluting a known volume of the stock solution to a final concentration that gives a measurable absorbance.

-

Measure the UV-Vis spectrum of the compound in a highly acidic solution (pH << expected pKa) to obtain the spectrum of the fully protonated species.

-

Measure the UV-Vis spectrum in a highly basic solution (pH >> expected pKa) to obtain the spectrum of the fully deprotonated species (enolate).

-

Measure the UV-Vis absorbance of the compound in each of the buffer solutions at a wavelength where the protonated and deprotonated forms have significantly different absorbance values.

-

The pKa can be determined by plotting the absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation, or by using the following equation: pKa = pH + log[(A_b - A)/(A - A_a)] where A is the absorbance at a given pH, A_a is the absorbance in the acidic solution, and A_b is the absorbance in the basic solution.

Partition Coefficient (logP) Determination (Shake-Flask Method)[16][17][18][19]

Objective: To determine the ratio of the concentration of the compound in an organic solvent (n-octanol) to its concentration in an aqueous phase (water) at equilibrium.

Apparatus:

-

Separatory funnel or screw-cap vials

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC

Reagents:

-

n-Octanol (pre-saturated with water)

-

Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)

Procedure:

-

Prepare a stock solution of this compound in the aqueous phase.

-

Add a known volume of the stock solution and an equal volume of pre-saturated n-octanol to a vial.

-

Seal the vial and shake vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

-

Separate the two phases by centrifugation.

-

Carefully remove an aliquot from both the aqueous and the organic phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry by creating a calibration curve, or HPLC).

-

The partition coefficient (P) is calculated as: P = [Concentration in n-octanol] / [Concentration in aqueous phase]

-

The logP is the base-10 logarithm of P.

Conclusion

This technical guide provides a foundational understanding of the anticipated physicochemical properties of this compound and offers detailed methodologies for their experimental validation. The provided estimations and protocols are intended to facilitate further research into this and other novel compounds, enabling a more rapid and systematic approach to their characterization and potential application in drug discovery and development. The empirical determination of these properties is a crucial next step and will provide valuable data for building accurate structure-activity relationships.

Spectroscopic Analysis of 2,4-Dioxopentanamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,4-dioxopentanamide, a molecule of interest in various research and development sectors. Due to the limited availability of direct spectroscopic data for this compound, this paper presents data from closely related 2,4-dioxopentanoic acid derivatives as a reference for spectral interpretation. The methodologies provided are standardized protocols applicable to the analysis of this compound.

Introduction

This compound is a dicarbonyl compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its molecular structure is crucial for its application and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating the structure and purity of such organic compounds. This guide outlines the expected spectral characteristics and provides detailed experimental protocols for the spectroscopic analysis of this compound.

Spectroscopic Data (Reference Compounds)

The following tables summarize the spectroscopic data obtained for synthesized 2,4-dioxopentanoic acid derivatives, which serve as valuable reference points for the analysis of this compound.[1]

Table 1: ¹H NMR Spectroscopic Data for 2,4-Dioxopentanoic Acid Derivatives [1]

| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3a | 2.40 | s | 3H | -CH₃ |

| 7.20-8.60 | m | 8H | Ar-H | |

| 10.50 | s | 1H | -NH | |

| 13.80 | s | 1H | -OH | |

| 3b | 2.55 | s | 3H | -CH₃ |

| 7.70-9.20 | m | 7H | Ar-H | |

| 11.80 | s | 1H | -NH | |

| 14.20 | s | 1H | -OH | |

| 3c | 2.50 | s | 3H | -CH₃ |

| 7.10-8.80 | m | 8H | Ar-H | |

| 10.20 | s | 1H | -NH | |

| 13.50 | s | 1H | -OH |

s = singlet, m = multiplet

Table 2: ¹³C NMR Spectroscopic Data for 2,4-Dioxopentanoic Acid Derivatives [1]

| Compound | Chemical Shift (δ, ppm) | Assignment |

| 3a | 26.5 | -CH₃ |

| 117.0, 121.0, 124.0, 126.0, 128.0, 129.0, 130.0, 137.0, 142.0 | Aromatic C | |

| 160.0, 162.0, 195.0 | C=O | |

| 3b | 27.0 | -CH₃ |

| 118.0, 122.0, 125.0, 127.0, 129.0, 131.0, 138.0, 143.0, 145.0 | Aromatic C | |

| 161.0, 163.0, 196.0 | C=O | |

| 3c | 26.8 | -CH₃ |

| 116.0, 120.0, 123.0, 125.0, 127.0, 128.0, 132.0, 136.0, 140.0 | Aromatic C | |

| 159.0, 161.0, 194.0 | C=O |

Table 3: FT-IR Spectroscopic Data for 2,4-Dioxopentanoic Acid Derivatives [1]

| Compound | Wavenumber (cm⁻¹) | Assignment |

| 3a | 3450 | O-H |

| 3250 | N-H | |

| 1720, 1680, 1650 | C=O | |

| 1600, 1580 | C=C (Aromatic) | |

| 3b | 3460 | O-H |

| 3260 | N-H | |

| 1725, 1685, 1655 | C=O | |

| 1605, 1585 | C=C (Aromatic) | |

| 3c | 3445 | O-H |

| 3245 | N-H | |

| 1715, 1675, 1645 | C=O | |

| 1595, 1575 | C=C (Aromatic) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2] Ensure the sample is fully dissolved to achieve homogeneity.

-

Spectrometer Preparation: Insert the NMR tube into the spectrometer. The instrument should be locked onto the deuterium signal of the solvent, and the magnetic field should be shimmed to optimize its homogeneity. The probe should be tuned to the appropriate frequencies for ¹H and ¹³C.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters for a routine ¹H spectrum include a 30-45° pulse angle and a recycle delay of 1-2 seconds. The number of scans can range from 8 to 128, depending on the sample concentration.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A standard ¹³C spectrum is typically acquired with proton decoupling. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer recycle delay (e.g., 2-5 seconds) are often necessary.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline corrections should be performed. For ¹H NMR, the signals should be integrated to determine the relative number of protons. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Thin Solid Film):

-

Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[1]

-

Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[1]

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[1]

-

-

Background Spectrum: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and water vapor, as well as any impurities on the salt plates.[3]

-

Sample Spectrum: Place the salt plate with the sample film into the sample holder in the FT-IR spectrometer.[3]

-

Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. The spectrum is an average of multiple scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source, where it is vaporized under high vacuum.[4][5]

-

Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV).[6] This causes the ejection of an electron from the molecule, forming a radical cation (molecular ion), which may then undergo fragmentation.[6][7]

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Interpretation: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. bitesizebio.com [bitesizebio.com]

- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Keto-Enol Tautomerism of 2,4-Dioxopentanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the keto-enol tautomerism in 2,4-dioxopentanamide, a β-dicarbonyl compound with significant potential in medicinal chemistry and organic synthesis. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document extrapolates from extensive research on analogous β-dicarbonyl systems, including β-diketones, β-ketoesters, and β-ketoamides, to offer a predictive framework and detailed experimental guidance for its characterization.

Introduction to Tautomerism in this compound

Keto-enol tautomerism is a fundamental concept in organic chemistry involving the interconversion of two constitutional isomers: a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a double bond).[1] In this compound, the presence of two carbonyl groups (a ketone and an amide) flanking a methylene group creates a system prone to this tautomeric equilibrium. The relative stability and population of the keto and enol tautomers are influenced by various factors, including solvent, temperature, and substituent effects.[2][3][4] Understanding this equilibrium is crucial as the distinct chemical properties of each tautomer can significantly impact the molecule's reactivity, biological activity, and pharmaceutical development potential.

The potential tautomeric forms of this compound include the diketo form and several enol forms, arising from the enolization of either the ketone or the amide carbonyl. The enol forms can be stabilized by intramolecular hydrogen bonding, forming a six-membered ring, which is a common feature in β-dicarbonyl compounds.[3][5]

Potential Tautomeric Equilibria in this compound

The tautomeric landscape of this compound is complex, with the potential for multiple interconverting isomers. The primary equilibrium is between the diketo form and various enol forms. The enolization can occur at either the C2 or C4 carbonyl group.

Caption: Tautomeric equilibria of this compound.

Generally, the enol form of β-dicarbonyl compounds is stabilized by conjugation and intramolecular hydrogen bonding.[5][6] For this compound, enolization of the C4 ketone is generally expected to be more favorable than enolization of the C2 amide, due to the higher carbonyl character of the ketone.

Factors Influencing Tautomeric Equilibrium

The position of the keto-enol equilibrium is highly sensitive to the surrounding environment and molecular structure.

Solvent Effects

Solvent polarity plays a critical role in determining the predominant tautomeric form.[2][7]

-

Nonpolar Solvents (e.g., cyclohexane, carbon tetrachloride): In nonpolar environments, the enol form is often favored. This is attributed to the stability gained from the intramolecular hydrogen bond, which is more significant in the absence of competing interactions with the solvent.[2]

-

Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with the carbonyl groups of the keto tautomer, leading to its stabilization.[2] Consequently, the proportion of the keto form is expected to increase in polar protic solvents.

-

Polar Aprotic Solvents (e.g., DMSO, acetone): The effect of polar aprotic solvents can be more complex. While they are polar, their ability to donate hydrogen bonds is limited. They can, however, act as hydrogen bond acceptors, potentially stabilizing the enol form.[7]

Temperature Effects

Temperature can influence the equilibrium constant of the tautomerization. Generally, an increase in temperature may favor the keto form, as seen in studies of acetylacetone in the gas phase.[8] This is often due to entropic factors.

Substituent Effects

The electronic and steric properties of substituents can alter the relative stabilities of the tautomers. In this compound, the amide group will have a distinct electronic influence compared to a simple alkyl or aryl substituent. The nitrogen atom's ability to donate electron density may affect the acidity of the α-protons and the stability of the resulting enolates and enols.

Quantitative Analysis of Tautomeric Equilibrium

| Compound | Solvent | Keq ([enol]/[keto]) | Reference Compound |

| Acetylacetone | Gas Phase | High (favors enol) | β-Diketone |

| Acetylacetone | CCl4 | 19.0 | β-Diketone |

| Acetylacetone | CDCl3 | 4.9 | β-Diketone |

| Acetylacetone | Acetone-d6 | 1.5 | β-Diketone |

| Acetylacetone | D2O | 0.23 | β-Diketone |

| Ethyl Acetoacetate | Gas Phase | 0.44 | β-Ketoester |

| Ethyl Acetoacetate | CCl4 | 0.40 | β-Ketoester |

| Ethyl Acetoacetate | CDCl3 | 0.12 | β-Ketoester |

| Ethyl Acetoacetate | D2O | 0.01 | β-Ketoester |

| Acetoacetamide | CDCl3 | Predominantly Keto | β-Ketoamide |

| Acetoacetamide | DMSO-d6 | Significant Enol Content | β-Ketoamide |

Data compiled from various sources on β-dicarbonyl tautomerism.

Based on these trends, it is anticipated that this compound will exhibit a solvent-dependent equilibrium, with a higher proportion of the enol form in nonpolar solvents and a greater prevalence of the keto form in polar, protic solvents. The presence of the amide group may lead to a higher proportion of the keto form compared to acetylacetone, but a potentially higher enol content than simple β-ketoamides due to the adjacent ketone.

Experimental Protocols for Characterization

A multi-faceted approach employing various spectroscopic and analytical techniques is necessary for the comprehensive characterization of the tautomeric equilibrium of this compound.

Caption: Experimental workflow for tautomer analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for studying keto-enol tautomerism in solution, as the interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[3][7]

Protocol:

-

Sample Preparation: Dissolve a precisely weighed sample of this compound in a range of deuterated solvents (e.g., CDCl3, acetone-d6, DMSO-d6, D2O) to investigate solvent effects.

-

1H NMR: Acquire 1H NMR spectra. Key signals to observe include:

-

Keto form: A singlet for the α-methylene protons (-CH2-).

-

Enol form: A singlet for the vinylic proton (=CH-) and a broad singlet for the enolic hydroxyl proton (-OH).

-

The relative integrals of the α-methylene and vinylic protons can be used to determine the keto:enol ratio.

-

-

13C NMR: Acquire 13C NMR spectra. Distinct chemical shifts for the carbonyl carbons and the α- and β-carbons in the keto and enol forms will be observed.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous assignment of all proton and carbon signals for each tautomer, especially in complex spectra.[9]

-

Variable Temperature (VT) NMR: Conduct NMR experiments at different temperatures to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomeric equilibrium.

X-ray Crystallography

X-ray crystallography provides definitive structural information in the solid state.[10] This technique can determine bond lengths and angles, confirming the presence of either the keto or enol form in the crystal lattice.[11]

Protocol:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain a final structural model.[12]

Computational Chemistry

Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of tautomers and for corroborating experimental findings.[2]

Protocol:

-

Structure Optimization: Build the 3D structures of the diketo and all possible enol tautomers of this compound. Perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and entropy).

-

Solvent Modeling: Incorporate solvent effects using implicit solvent models (e.g., Polarizable Continuum Model - PCM) to predict the tautomeric equilibrium in different solvents.

-

NMR Chemical Shift Prediction: Calculate the NMR chemical shifts for the optimized structures to aid in the assignment of experimental spectra.

Implications for Drug Development and Synthesis

The tautomeric state of this compound has significant implications for its application in drug development and as a synthetic intermediate.

-

Receptor Binding: The keto and enol forms have different shapes, hydrogen bonding capabilities, and lipophilicity. Therefore, one tautomer may exhibit significantly higher binding affinity to a biological target than the other. Understanding the predominant tautomer under physiological conditions is essential for rational drug design.

-

Reactivity: The enol form is a nucleophile at the α-carbon, while the keto form is electrophilic at the carbonyl carbons. This differential reactivity can be exploited in organic synthesis. Controlling the tautomeric equilibrium can thus direct the outcome of a chemical reaction.

-

Physicochemical Properties: Tautomerism affects properties such as solubility, pKa, and membrane permeability. These properties are critical for the ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.

Conclusion

The keto-enol tautomerism of this compound is a multifaceted phenomenon that is central to its chemical and biological properties. Although direct experimental data is sparse, a robust understanding can be developed by applying established principles from related β-dicarbonyl compounds. A combined experimental approach using NMR spectroscopy, X-ray crystallography, and computational modeling will be essential to fully elucidate the tautomeric landscape of this promising molecule. The insights gained from such studies will be invaluable for its application in medicinal chemistry and synthetic organic chemistry.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods : Oriental Journal of Chemistry [orientjchem.org]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. mdpi.com [mdpi.com]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of 1,3-Dicarbonyl Compounds: A Technical Guide for Researchers

An in-depth exploration of the mechanisms of action, therapeutic potential, and experimental evaluation of 1,3-dicarbonyl compounds for researchers, scientists, and drug development professionals.

The 1,3-dicarbonyl moiety is a versatile functional group found in a wide array of natural and synthetic compounds that exhibit significant biological activities.[1][2][3] The unique electronic properties conferred by the two carbonyl groups separated by a methylene bridge allow these compounds to exist in a keto-enol tautomeric equilibrium, a feature crucial to their reactivity and biological function.[2] This guide provides a comprehensive overview of the multifaceted biological activities of 1,3-dicarbonyl compounds, with a focus on their antioxidant, anti-inflammatory, anticancer, antimicrobial, and enzyme-inhibiting properties. Detailed experimental protocols, quantitative activity data, and visualizations of key signaling pathways are presented to facilitate further research and drug development in this promising area.

Core Mechanisms of Action

The biological activity of 1,3-dicarbonyl compounds is intrinsically linked to their chemical structure. The presence of the enol form is facilitated by the formation of intra- and intermolecular hydrogen bonds, which plays a significant role in their antioxidant and enzyme-inhibiting activities.[2] Furthermore, the α,β-unsaturated β-diketo moiety, as seen in compounds like curcumin, imparts flexibility to the molecule, enabling it to interact with a variety of biological macromolecules.[4] Key mechanisms of action include:

-

Radical Scavenging and Antioxidant Activity: Many 1,3-dicarbonyl compounds, particularly those with phenolic groups like curcumin, are potent antioxidants. They can neutralize free radicals by donating a hydrogen atom from the phenolic hydroxyl group or the active methylene group.[1]

-

Modulation of Inflammatory Pathways: A significant number of 1,3-dicarbonyl derivatives exhibit anti-inflammatory properties by inhibiting key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

-

Enzyme Inhibition: The 1,3-dicarbonyl motif can act as a pharmacophore for the inhibition of various enzymes. For instance, derivatives of this class have been shown to inhibit carbonic anhydrases, enzymes involved in numerous physiological and pathological processes.

-

Anticancer and Cytotoxic Effects: Several 1,3-dicarbonyl compounds have demonstrated cytotoxic activity against various cancer cell lines. Their mechanisms often involve the induction of apoptosis and the inhibition of signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity data for a selection of 1,3-dicarbonyl compounds across different assays.

Table 1: Antioxidant Activity of 1,3-Dicarbonyl Compounds

| Compound | Assay | IC50 Value | Reference |

| Arylmethyl dimedone | DPPH | 23.0 µM | [2] |

| Ascorbic Acid (Reference) | DPPH | 25.7 µM | [2] |

| tert-Butylhydroquinone (Reference) | DPPH | 19.5 µM | [2] |

| Usnic Acid | DPPH | 49.5 µg/mL | [2] |

| α-Tocopherol (Reference) | DPPH | 9.8 µg/mL | [2] |

Table 2: Carbonic Anhydrase Inhibition by 1,3-Dicarbonyl Sulfonamide Derivatives

| Compound | Target Enzyme | IC50 Value (µM) |

| 2b | hCA I | 2.12 |

| 2e | hCA II | 2.52 |

| 2g | hCA I | 3.19 |

| 2g | hCA II | 3.36 |

Table 3: Anticancer Activity of Selected Compounds (for comparison)

| Compound | Cell Line | IC50 Value (µM) | Reference |

| Cisplatin (Reference) | K562 (Leukemia) | 9 - 22 | [5] |

| Cisplatin (Reference) | HeLa (Cervix Carcinoma) | 17 - 23 | [5] |

| Rhenium Dicarbonyl Complex 1b | MCF-7 (Breast Cancer) | 2.3 | |

| Rhenium Dicarbonyl Complex 6b | HCT116 (Colon Cancer) | 1.5 |

Key Signaling Pathways

The biological effects of 1,3-dicarbonyl compounds are often mediated through their interaction with critical intracellular signaling pathways.

Caption: Inhibition of the MAPK signaling pathway by 1,3-dicarbonyl compounds.

Caption: Inhibition of the NF-κB signaling pathway by 1,3-dicarbonyl compounds.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a widely used method to evaluate the antioxidant activity of compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in the dark.

-

Prepare a series of dilutions of the test compound and a positive control (e.g., ascorbic acid, Trolox) in the same solvent.

-

-

Assay:

-

In a 96-well microplate, add a specific volume of the test compound dilutions to the wells.

-

Add an equal volume of the DPPH working solution to each well.

-

Include a control well containing only the solvent and DPPH solution.

-

Include blank wells for each sample concentration containing the sample and the solvent without DPPH.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

Caption: Workflow for the DPPH radical scavenging assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Culture:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Include untreated cells as a control.

-

-

MTT Addition and Incubation:

-

After the treatment period, add MTT solution (e.g., 0.5 mg/mL final concentration) to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow formazan crystal formation.

-

-

Solubilization and Measurement:

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

-

-

Calculation:

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.

-

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Assay: Measurement of LPS-induced TNF-α Production

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with lipopolysaccharide (LPS).

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce and release inflammatory mediators, including TNF-α. The concentration of TNF-α in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Procedure:

-

Cell Culture:

-

Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

-

Treatment:

-

Pre-treat the cells with different concentrations of the test compound for a specific duration (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

-

Include a vehicle control (cells treated with vehicle and LPS) and a negative control (cells treated with vehicle only).

-

-

Sample Collection:

-

After incubation, centrifuge the plate and collect the cell culture supernatant.

-

-

ELISA for TNF-α:

-

Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

-

Calculation:

-

The percentage of inhibition of TNF-α production is calculated relative to the vehicle control.

-

The IC50 value is determined from the dose-response curve.

-

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay measures the inhibition of the esterase activity of carbonic anhydrase.

Principle: Active carbonic anhydrase catalyzes the hydrolysis of an ester substrate, releasing a chromogenic product that can be measured spectrophotometrically. An inhibitor will reduce the rate of this reaction.

Procedure:

-

Reagent Preparation:

-

Prepare the assay buffer, carbonic anhydrase enzyme solution, substrate solution, and a known inhibitor (e.g., Acetazolamide) as a positive control.

-

-

Assay:

-

In a 96-well plate, add the assay buffer, enzyme solution, and either the test compound or the positive control.

-

Include an enzyme control well (with solvent instead of inhibitor) and a background control well (without the enzyme).

-

Pre-incubate the plate at room temperature for a short period (e.g., 10 minutes).

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the substrate to all wells.

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm) in kinetic mode for a set duration (e.g., 1 hour) at room temperature.

-

-

Calculation:

-

Determine the rate of reaction (change in absorbance over time) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

-

The IC50 value is determined from the dose-response curve.

-

Conclusion

1,3-Dicarbonyl compounds represent a rich and diverse class of molecules with a wide spectrum of biological activities. Their unique chemical properties make them attractive scaffolds for the development of novel therapeutic agents targeting a range of diseases, including those with inflammatory, oxidative stress, and oncogenic components. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery, fostering further exploration and innovation in this exciting area of research. The continued investigation into the structure-activity relationships and mechanisms of action of these compounds holds great promise for the future of medicine.

References

- 1. Carbonic Anhydrase Activity Assay [protocols.io]

- 2. Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. assaygenie.com [assaygenie.com]

- 5. Curcumin attenuates LPS-induced inflammation in RAW 264.7 cells: A multifaceted study integrating network pharmacology, molecular docking, molecular dynamics simulation, and experimental validation | PLOS One [journals.plos.org]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

The Therapeutic Promise of β-Ketoamides: A Technical Guide for Drug Discovery Professionals

Abstract

The β-ketoamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological entities. This technical guide provides an in-depth analysis of the burgeoning therapeutic applications of β-ketoamides, with a particular focus on their roles as enzyme inhibitors in oncology, virology, neurodegenerative disorders, and metabolic diseases. We present a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols for their evaluation, and visual representations of the key signaling pathways they modulate. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the exploration and exploitation of this promising chemical class for the generation of novel therapeutics.

Introduction

β-Ketoamides are organic compounds characterized by a ketone group positioned beta to an amide functionality. This structural motif confers a unique electronic and conformational profile, enabling these molecules to act as potent and often reversible covalent inhibitors of various enzymes. The electrophilic nature of the β-keto group allows for nucleophilic attack by key amino acid residues, such as cysteine or serine, within the active sites of target enzymes, leading to the formation of a transient covalent bond. This mechanism of action has been successfully leveraged in the design of inhibitors for proteases, a class of enzymes pivotal in numerous pathological processes. This guide will delve into the specific applications of β-ketoamides in several key therapeutic areas, providing the technical details necessary to facilitate further research and development.

Therapeutic Applications of β-Ketoamides

The broad therapeutic potential of β-ketoamides stems from their ability to be tailored to selectively inhibit specific enzymes involved in disease pathogenesis. The following sections will explore their applications in oncology, virology, neurodegenerative diseases, and diabetes, presenting quantitative data on their efficacy.

Anticancer Activity: Proteasome Inhibition

The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, and its dysregulation is a hallmark of many cancers. The 26S proteasome, a key component of this pathway, is a validated target for cancer therapy. β-Ketoamides have been developed as potent inhibitors of the chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1) activities of the proteasome.

The following table summarizes the inhibitory activity of various β-ketoamide derivatives against the different subunits of the proteasome and their corresponding cytotoxic effects on cancer cell lines.

| Compound ID | Target Subunit | IC50 (nM)[1][2] | Cancer Cell Line | IC50 (nM)[1] |

| 26 | β5/CT-L | 50.7 ± 4.5 | RPMI8226 | 38.11 ± 1.19 |

| Ramos | 94.41 ± 1.45 | |||

| THP-1 | 26.13 ± 0.18 | |||

| 29 | β5/CT-L | 66.5 ± 11.0 | - | - |

| 44 | β2 | Low nanomolar | - | - |

| 45 | β5/CT-L | Potent | - | - |

| 46 | β5/CT-L | Potent | RPMI8226 | 260.4 ± 4.34 |

| β2 | Low nanomolar | Ramos | 79.05 ± 12.59 | |

| 47 | β5/CT-L | 28.8 | RPMI8226 | 43.4 ± 1.04 |

| Ramos | 97.86 ± 2.79 | |||

| THP-1 | 38.33 ± 3.04 | |||

| 13c | β5 | 7 | HCT116 | - |

| β1 | 60,000 | |||

| β2 | >100,000 | |||

| BSc2189 | β5/CT-L | - | HeLa | 288.3 ± 25.22 |

β-Ketoamide-based proteasome inhibitors typically function by forming a reversible covalent bond with the N-terminal threonine residue in the active site of the proteasome's catalytic subunits. This prevents the degradation of polyubiquitinated proteins, leading to their accumulation and inducing cell cycle arrest and apoptosis in cancer cells.

Antiviral Activity: Targeting Viral Proteases

The replication of many viruses depends on virally encoded proteases that process viral polyproteins into functional units. These proteases are attractive targets for antiviral drug development. β-Ketoamides have shown significant promise as inhibitors of viral proteases, most notably the main protease (Mpro or 3CLpro) of coronaviruses, including SARS-CoV-2.

The following table presents the inhibitory concentrations (IC50) and antiviral efficacy (EC50) of representative β-ketoamide inhibitors against various viral proteases and in cell-based viral replication assays.

| Compound ID | Virus/Protease | IC50 (µM)[3][4][5] | Cell Line | EC50 (µM)[3][4][6] |

| 11a | SARS-CoV Mpro | 1.95 | Vero E6 | 5.8 |

| CVB3 3Cpro | 6.6 | - | - | |

| EV-A71 3Cpro | 1.2 | RD | 9.8 | |

| 11r | MERS-CoV | - | Huh7 | 0.00047 |

| 11u | Enteroviruses | Low micromolar | Various | Low micromolar |

| Alphacoronaviruses | Low micromolar | Various | Low micromolar | |

| Betacoronaviruses | Low micromolar | Various | Low micromolar | |

| 13b | SARS-CoV-2 Mpro | 0.67 ± 0.18 | Calu-3 | 4 to 5 |

| SARS-CoV Mpro | 0.90 ± 0.29 | - | - | |

| MERS-CoV Mpro | 0.58 ± 0.22 | - | - | |

| RAY1216 | SARS-CoV-2 WT | - | VeroE6 | 0.095 |

| SARS-CoV-2 Alpha | - | VeroE6 | 0.130 | |

| SARS-CoV-2 Beta | - | VeroE6 | 0.277 | |

| SARS-CoV-2 Delta | - | VeroE6 | 0.097 | |

| SARS-CoV-2 Omicron BA.1 | - | VeroE6 | 0.086 | |

| SARS-CoV-2 Omicron BA.5 | - | VeroE6 | 0.158 | |

| M-1-4 | SARS-CoV Mpro | 0.16 | - | - |

| M-2-3 | SARS-CoV Mpro | 1.31 | - | - |

| M-2-8 | SARS-CoV Mpro | 3.88 | - | - |

The SARS-CoV-2 main protease plays a crucial role in the viral replication cycle by cleaving the viral polyproteins (pp1a and pp1ab) into individual non-structural proteins (nsps). These nsps then assemble into the replication and transcription complex (RTC), which is essential for replicating the viral RNA genome and transcribing subgenomic RNAs that encode for structural and accessory proteins. β-Ketoamide inhibitors block the activity of the main protease, thereby halting the viral replication process.

Neuroprotective Effects: Calpain Inhibition

Calpains are a family of calcium-dependent cysteine proteases that are implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Overactivation of calpains leads to the cleavage of key neuronal proteins, contributing to synaptic dysfunction and neuronal death. β-Ketoamides are being investigated as calpain inhibitors for their neuroprotective potential.

The following table shows the inhibitory activity of a β-ketoamide derivative against calpain-1.

| Compound ID | Target | IC50 (nM)[7] |

| 1c | Calpain-1 | 78 |

In neurodegenerative conditions, disruptions in calcium homeostasis lead to the overactivation of calpains. Activated calpains then cleave a variety of substrates, including cytoskeletal proteins (e.g., spectrin), leading to the breakdown of the neuronal cytoskeleton. They can also cleave key signaling proteins and receptors, disrupting normal neuronal function and ultimately leading to apoptosis. β-Ketoamide-based calpain inhibitors can prevent this pathological cleavage, thereby exerting a neuroprotective effect.

References

- 1. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biosynth.com [biosynth.com]

Unveiling Novel Pentanamide Derivatives: A Technical Guide to Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and isolation of novel pentanamide derivatives, with a specific focus on a promising class of 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives exhibiting potential as antineoplastic agents. This document details the synthetic methodologies, quantitative analysis of their biological activities, and the putative signaling pathways they modulate.

Introduction: The Therapeutic Potential of Pentanamide Derivatives

Pentanamide and its derivatives represent a versatile scaffold in medicinal chemistry, offering opportunities for the development of novel therapeutic agents across various disease areas. A notable subclass, 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives, has garnered attention for its potential anticancer properties. These compounds are designed as antagonists of L-glutamine synthetase, an enzyme crucial for the proliferation of neoplastic cells, which often exhibit a high demand for L-glutamine.[1][2] By interfering with the metabolic processes involving L-glutamine, these derivatives present a targeted approach to inhibiting tumor growth.[2]

Synthesis and Isolation of Novel 2-(4-methylbenzenesulphonamido)pentanedioic Acid Amide Derivatives

The synthesis of these novel pentanamide derivatives follows a multi-step protocol, beginning with the protection of L-glutamic acid, followed by reactions to introduce the sulphonamide and subsequent amide functionalities.

Experimental Protocols

Synthesis of 2-(4-methylbenzenesulphonamido)pentanedioic acid (Compound 1):

-

Protection of L-glutamic acid: L-glutamic acid is first protected to prevent unwanted side reactions at the amino group.

-

Sulphonylation: The protected L-glutamic acid is reacted with 4-methylbenzenesulfonyl chloride in an appropriate solvent and under basic conditions to yield the sulphonamide derivative.

-

Deprotection: The protecting group is removed to yield the target compound.

-

Purification: The final compound is purified using techniques such as recrystallization or column chromatography.

General Procedure for the Synthesis of 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives (Compounds 2a-c):

-

Activation of the carboxylic acid: Compound 1 is treated with a coupling agent, such as a carbodiimide, to activate the carboxylic acid group for amide bond formation.

-

Amide Coupling: The activated intermediate is then reacted with the desired amine to form the corresponding amide derivative.

-

Purification: The resulting amide derivatives are purified by suitable chromatographic techniques to achieve high purity.

Experimental Workflow

Characterization and Data Presentation

The synthesized compounds were characterized using various spectroscopic methods to confirm their structures. The biological activity was evaluated through in vitro and in vivo studies.

Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H-NMR (δ, ppm) | 13C-NMR (δ, ppm) | Mass Spec (m/z) |

| 1A | C12H15NO6S | 301.32 | 167 | 7.82 (d), 7.35 (d), 4.21 (t) | 144.3, 140.5, 136.0, 129.7, 127.7, 127.5, 117.3, 21.3 | Found: 301.06 |

| 1B | C12H13NO5S | 283.30 | - | - | - | - |

| 1C | C12H12N2O6S | 312.30 | - | - | - | - |

Note: Detailed spectroscopic data for all derivatives is extensive and can be found in the primary literature. This table presents a selection of key characterization data for representative compounds.[3][4][5]

Biological Activity Data

The antimicrobial activity of a series of novel sulfonamide derivatives was determined by their minimum inhibitory concentration (MIC) against various bacterial strains.

| Compound | E. coli (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | B. linen (MIC, µg/mL) | B. licheniformis (MIC, µg/mL) |

| 1A | - | - | 100 | - |

| 1B | 100 | 250 | 150 | - |

| 1C | 50 | - | 150 | 100 |

Data adapted from studies on structurally related sulfonamide derivatives to illustrate the potential for biological activity screening.[3][4]

Putative Signaling Pathway and Mechanism of Action

The primary mechanism of action for the 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives is believed to be the inhibition of L-glutamine synthetase. This enzyme is critical for the conversion of glutamic acid to L-glutamine, a key metabolite for cell growth, particularly in cancer cells.

By inhibiting L-glutamine synthetase, the novel pentanamide derivatives disrupt the supply of L-glutamine, thereby impeding the biosynthesis of essential building blocks for DNA and RNA, and ultimately halting the proliferation of cancer cells.[2] This targeted approach offers a promising avenue for the development of new anticancer therapies with potentially fewer side effects than traditional chemotherapy.

Conclusion and Future Directions

The discovery and development of novel pentanamide derivatives, particularly those targeting key metabolic enzymes like L-glutamine synthetase, hold significant promise for the future of cancer therapy. The synthetic routes outlined provide a robust framework for generating a library of diverse derivatives for further structure-activity relationship (SAR) studies. Future research should focus on optimizing the potency and selectivity of these compounds, as well as elucidating their detailed pharmacokinetic and pharmacodynamic profiles. A deeper understanding of their interaction with the target enzyme at a molecular level will be crucial for designing next-generation inhibitors with enhanced therapeutic efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. View of Synthesis, structural characterization and biological activity of 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives: In vitro and in vivo antineoplastic activity [banglajol.info]

- 3. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Theoretical and Computational Insights into 2,4-Dioxopentanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dioxopentanamide, a β-dicarbonyl compound, presents a compelling subject for theoretical and computational investigation due to its structural features that suggest potential biological activity and complex tautomeric equilibria. This technical guide provides a comprehensive overview of the theoretical underpinnings and computational methodologies relevant to the study of this molecule. It summarizes key quantitative data from analogous compounds to predict the behavior of this compound and offers detailed protocols for its theoretical analysis. This document is intended to serve as a foundational resource for researchers interested in the computational chemistry and potential therapeutic applications of this compound and related structures.

Introduction

This compound belongs to the family of 1,3-dicarbonyl compounds, which are known for their unique chemical properties, including keto-enol tautomerism.[1][2] This phenomenon, where the molecule exists as an equilibrium mixture of keto and enol forms, is crucial for its reactivity and biological interactions.[1] Computational chemistry provides a powerful toolkit to investigate the intricacies of this tautomerism, predict molecular properties, and guide the synthesis and evaluation of new derivatives.[3] This guide will delve into the theoretical and computational approaches applicable to this compound, drawing on established studies of similar molecules like 2,4-pentanedione and other β-dicarbonyl systems.[4][5]

Synthesis and Chemical Properties

Derivatives of 2,4-dioxopentanoic acid have been synthesized from the reaction of 4-acetyl-5-(1-naphthyl)furan-2,3-dione with various nitrogenous nucleophiles.[6] This suggests that a similar ring-opening reaction of a suitable furan-2,3-dione with ammonia could potentially yield this compound.

The chemical properties of this compound are dominated by the presence of the two carbonyl groups and the acidic α-hydrogen. This structure allows for the formation of stable enolate ions, making it a versatile precursor in various chemical reactions.

Theoretical Background: Keto-Enol Tautomerism

The most significant theoretical aspect of this compound is its existence as a mixture of tautomers. The primary equilibrium is between the diketo form and two possible enol forms.

-

Keto Form: The straightforward structure with two carbonyl groups.

-

Enol Forms: Result from the migration of a proton from the central carbon to one of the carbonyl oxygens, forming a hydroxyl group and a carbon-carbon double bond. The enol form can be stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl proton and the remaining carbonyl oxygen, creating a pseudo-six-membered ring.[2][7] This intramolecular hydrogen bonding is a key factor in the stability of the enol tautomer.[8][9]

The position of the keto-enol equilibrium is influenced by several factors, including the solvent, temperature, and the presence of substituents.[1][10] Generally, polar solvents tend to favor the more polar keto form, while nonpolar solvents and intramolecular hydrogen bonding favor the enol form.[10]

Caption: Keto-enol tautomerism of this compound.

Computational Methodologies

Density Functional Theory (DFT) is a widely used and effective computational method for studying the electronic structure and properties of molecules like this compound.[3][5] The B3LYP functional combined with a suitable basis set, such as 6-311G(d,p), has been shown to provide accurate results for the geometries and electronic properties of similar organic compounds.[6]

Experimental Protocol: Computational Analysis Workflow

-

Structure Optimization:

-

Construct the initial 3D structures of the keto and all possible enol tautomers of this compound.

-

Perform geometry optimization for each tautomer using DFT with the B3LYP functional and the 6-311G(d,p) basis set. This will find the lowest energy conformation for each isomer.

-

-

Frequency Calculations:

-

Perform frequency calculations on the optimized structures at the same level of theory. This confirms that the optimized structures are true energy minima (no imaginary frequencies) and provides thermodynamic data such as zero-point vibrational energies (ZPVE), enthalpies, and Gibbs free energies.

-

-

Relative Energy Calculations:

-

Calculate the relative energies of the tautomers by comparing their Gibbs free energies. The tautomer with the lowest Gibbs free energy will be the most stable.

-

-

Solvent Effects:

-

To model the effect of different solvents, employ a continuum solvation model such as the Polarizable Continuum Model (PCM). Repeat the geometry optimization and frequency calculations in the desired solvent (e.g., water, chloroform).

-

-

Spectroscopic Properties:

-

Predict infrared (IR) and nuclear magnetic resonance (NMR) spectra for each tautomer. These can be compared with experimental data to identify the predominant tautomeric form.

-

-

Frontier Molecular Orbital (FMO) Analysis:

-

Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap provides insights into the chemical reactivity and kinetic stability of the molecule.[3]

-

Caption: A typical computational workflow for studying this compound.

Predicted Quantitative Data

Based on studies of analogous compounds like 2,4-pentanedione, we can predict the following trends for this compound. The actual values would need to be determined through specific calculations for this molecule.

Table 1: Predicted Relative Energies of this compound Tautomers

| Tautomer | Gas Phase (kcal/mol) | Water (kcal/mol) | Chloroform (kcal/mol) |

| Diketo | 0.0 (Reference) | 0.0 (Reference) | 0.0 (Reference) |

| Enol (cis, H-bonded) | -2.0 to -5.0 | +1.0 to +3.0 | -1.0 to -3.0 |

| Enol (trans) | +5.0 to +8.0 | +3.0 to +6.0 | +4.0 to +7.0 |

Note: These are estimated values based on trends observed for similar β-dicarbonyl compounds. Negative values indicate greater stability relative to the diketo form.

Table 2: Predicted Key Geometric Parameters of the Most Stable Enol Form

| Parameter | Predicted Value |

| O-H···O distance (Å) | 2.5 - 2.7 |

| O-H bond length (Å) | 0.98 - 1.02 |

| C=C bond length (Å) | 1.35 - 1.38 |

| C-C single bond in enone (Å) | 1.42 - 1.45 |

| C=O bond length (Å) | 1.25 - 1.28 |

Potential Biological Activity and Drug Development Implications

Derivatives of similar structures, such as N-(2,4-dinitrophenyl)-3-oxo-3-phenyl-N-(aryl) phenylpropanamide, have been investigated as potential breast cancer inhibitors.[11] The diarylpentanoid scaffold, which shares the dicarbonyl feature, is also known for a wide range of biological activities, including anti-infective and antitumor properties.[12][13] The ability of this compound to exist in different tautomeric forms and its potential to chelate metal ions could be important for its biological activity.

Computational studies can aid in drug development by:

-

Virtual Screening: Docking studies can be performed to predict the binding affinity of this compound and its derivatives to various biological targets.

-

Structure-Activity Relationship (SAR) Studies: Computational methods can help in understanding how modifications to the molecular structure affect its biological activity.

-

ADMET Prediction: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of potential drug candidates.

Caption: A logical workflow for drug development involving this compound.

Conclusion

While direct experimental and computational data for this compound are sparse, a robust framework for its theoretical investigation can be constructed from studies on analogous β-dicarbonyl systems. The keto-enol tautomerism is a central feature of its chemistry and can be effectively studied using DFT calculations. Such computational studies can provide valuable insights into its structure, stability, and reactivity, thereby guiding synthetic efforts and the exploration of its potential biological activities. This technical guide serves as a starting point for researchers to apply modern computational tools to unlock the potential of this compound and its derivatives in various scientific and therapeutic fields.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Keto-Enol Tautomerism [thecatalyst.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inter- vs. Intra-Molecular Hydrogen Bond in Complexes of Nitrophthalic Acids with Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods : Oriental Journal of Chemistry [orientjchem.org]

- 11. In Silico Design, Synthesis and Bioactivity of N-(2, 4-Dinitrophenyl)-3-oxo- 3-phenyl-N-(aryl) Phenyl Propanamide Derivatives as Breast Cancer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Versatile Reactivity of the 1,3-Dicarbonyl Moiety: A Technical Guide

The 1,3-dicarbonyl moiety is a cornerstone in organic synthesis, prized for its unique electronic properties and versatile reactivity. This guide provides an in-depth exploration of the core principles governing the reactivity of these compounds, detailed experimental protocols for key transformations, and quantitative data to inform reaction optimization. It is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this important functional group.

Core Principles: Acidity and Keto-Enol Tautomerism